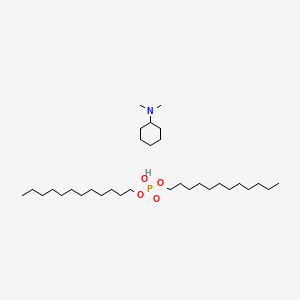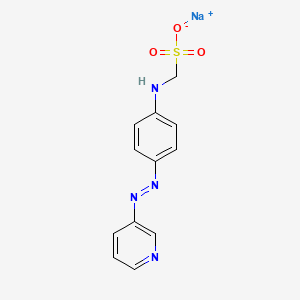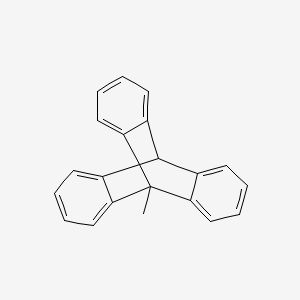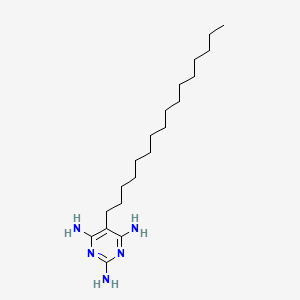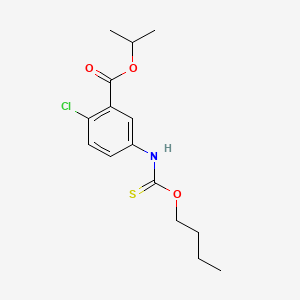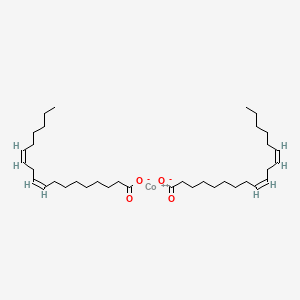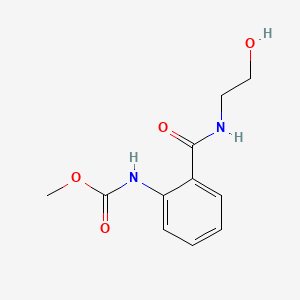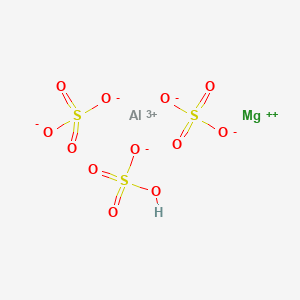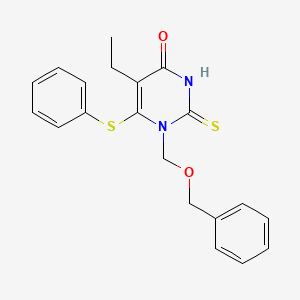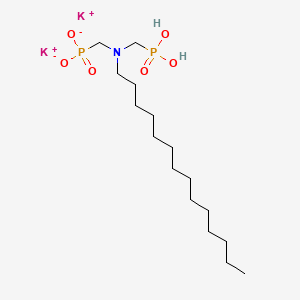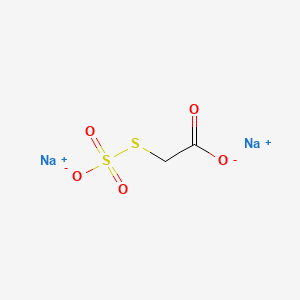
Disodium (sulphonatothio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium (sulphonatothio)acetate, also known as disodium 2-sulfonatosulfanylacetate, is a chemical compound with the molecular formula C₂H₂Na₂O₅S₂. It is characterized by the presence of sulfonate and thio groups attached to an acetate backbone. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of disodium (sulphonatothio)acetate typically involves the reaction of acetic acid derivatives with sulfonating and thiolating agents. One common method includes the sulfonation of thioacetic acid followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation and neutralization processes. The use of continuous reactors and automated control systems helps maintain consistent quality and yield. The final product is usually purified through crystallization or other separation techniques to achieve the required purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thio group is converted to a sulfone or sulfoxide.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted acetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Disodium (sulphonatothio)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the formulation of various industrial products, including detergents and surfactants.
Wirkmechanismus
The mechanism of action of disodium (sulphonatothio)acetate involves its interaction with molecular targets through its sulfonate and thio groups. These functional groups can form strong bonds with metal ions and other electrophiles, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of redox reactions.
Vergleich Mit ähnlichen Verbindungen
Disodium acetate: Similar in structure but lacks the sulfonate and thio groups.
Sodium thiosulfate: Contains thio groups but lacks the acetate backbone.
Sodium sulfonate: Contains sulfonate groups but lacks the thio and acetate components.
Uniqueness: Disodium (sulphonatothio)acetate is unique due to the presence of both sulfonate and thio groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
29419-39-4 |
|---|---|
Molekularformel |
C2H2Na2O5S2 |
Molekulargewicht |
216.15 g/mol |
IUPAC-Name |
disodium;2-sulfonatosulfanylacetate |
InChI |
InChI=1S/C2H4O5S2.2Na/c3-2(4)1-8-9(5,6)7;;/h1H2,(H,3,4)(H,5,6,7);;/q;2*+1/p-2 |
InChI-Schlüssel |
FGCFIXCNYBJDNT-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(=O)[O-])SS(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



